2-Bromo-4-methoxy-6-methylaniline
Overview
Description
2-Bromo-4-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, featuring a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: of 4-methoxy-6-methylaniline to introduce a nitro group.
Reduction: of the nitro group to an amine.
Bromination: at the second position using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methoxy-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amine can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Various substituted anilines.
Oxidation: Corresponding nitro or carbonyl compounds.
Reduction: Alkylamines or other reduced derivatives.
Scientific Research Applications
2-Bromo-4-methoxy-6-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-methylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
2-Bromo-4-methylaniline: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-2-methylaniline:
2-Bromo-6-methylaniline: Similar structure but different substitution pattern, leading to unique properties.
Uniqueness: 2-Bromo-4-methoxy-6-methylaniline is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-4-methoxy-6-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQQRSOSIHZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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